CID 78064682
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78064682” is a chemical substance listed in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064682” involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.
Industrial Production Methods: Industrial production methods for “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The specific details of these methods are often proprietary and may be protected by patents.
Análisis De Reacciones Químicas
Types of Reactions: The compound “CID 78064682” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that may have distinct chemical properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, “CID 78064682” is used as a reagent or intermediate in various chemical reactions. Its unique chemical properties make it valuable for synthesizing other compounds and studying reaction mechanisms.
Biology: In biology, “this compound” may be used in research related to cellular processes and biochemical pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine: In medicine, “this compound” may have potential applications as a pharmaceutical agent. Research into its pharmacological properties and mechanism of action can help identify its therapeutic potential for treating specific diseases.
Industry: In industry, “this compound” can be used in the production of various chemical products. Its chemical properties make it suitable for applications in materials science, manufacturing, and other industrial processes.
Mecanismo De Acción
The mechanism of action of “CID 78064682” involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes and cellular functions. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “CID 78064682” can be identified based on their chemical structure and properties. These compounds may share similar functional groups and reactivity, making them useful for comparative studies.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
The compound “this compound” is a valuable chemical substance with diverse applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its utility and potential for future research and development.
Propiedades
Fórmula molecular |
C5H2Cl3Si |
---|---|
Peso molecular |
196.51 g/mol |
InChI |
InChI=1S/C5H2Cl3Si/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Clave InChI |
SIFOSZRSQVQSKP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C([Si]=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.